molecular formula C9H9NO B030428 N-Formylindoline CAS No. 2861-59-8

N-Formylindoline

Número de catálogo: B030428
Número CAS: 2861-59-8
Peso molecular: 147.17 g/mol
Clave InChI: DGCIPHNRGLERLO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

PF-06291874 es un fármaco de molécula pequeña desarrollado por Pfizer Inc. Es un antagonista del receptor de glucagón potente, no peptídico y activo por vía oral. Este compuesto se ha investigado principalmente por su potencial en el tratamiento de la diabetes mellitus tipo 2 mediante la inhibición del receptor de glucagón, que juega un papel crucial en la homeostasis de la glucosa .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de PF-06291874 implica múltiples pasos, incluida la formación de intermedios clave y su posterior acoplamiento. La ruta sintética normalmente comienza con la preparación de la estructura central, seguida de modificaciones del grupo funcional para lograr las propiedades farmacológicas deseadas. Las condiciones de reacción a menudo implican el uso de disolventes orgánicos, catalizadores y temperaturas controladas para garantizar un alto rendimiento y pureza .

Métodos de producción industrial

La producción industrial de PF-06291874 sigue rutas sintéticas similares, pero a mayor escala. Esto implica optimizar las condiciones de reacción para maximizar el rendimiento y minimizar las impurezas. Se utilizan técnicas como la cromatografía líquida de alto rendimiento (HPLC) para purificar el producto final. El proceso de producción está diseñado para ser escalable y rentable para satisfacer las demandas del uso clínico y comercial .

Análisis De Reacciones Químicas

Tipos de reacciones

PF-06291874 experimenta varias reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen:

    Agentes oxidantes: Como permanganato de potasio o peróxido de hidrógeno.

    Agentes reductores: Como hidruro de aluminio y litio o borohidruro de sodio.

    Nucleófilos y electrófilos: Como haluros, aminas y agentes alquilantes

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas .

Aplicaciones Científicas De Investigación

    Química: Utilizado como un compuesto modelo para estudiar el antagonismo del receptor de glucagón y sus efectos en el metabolismo de la glucosa.

    Biología: Investigado por su papel en la modulación de la actividad del receptor de glucagón y su impacto en las vías de señalización celular.

    Medicina: Explorado como un agente terapéutico para el manejo de la diabetes mellitus tipo 2 al reducir los niveles de glucosa en sangre.

    Industria: Potencialmente utilizado en el desarrollo de nuevos fármacos y formulaciones antidiabéticos .

Mecanismo De Acción

PF-06291874 ejerce sus efectos uniéndose al receptor de glucagón, inhibiendo así su actividad. Esta inhibición evita que el receptor active las vías de señalización descendentes que promueven la producción de glucosa en el hígado. Al bloquear estas vías, PF-06291874 ayuda a reducir los niveles de glucosa en sangre en individuos con diabetes mellitus tipo 2 .

Comparación Con Compuestos Similares

PF-06291874 se compara con otros antagonistas del receptor de glucagón como:

  • MK-0893
  • MK-3577
  • LY2409021
  • LGD-6972

Estos compuestos comparten mecanismos de acción similares pero difieren en sus estructuras químicas y propiedades farmacocinéticas. PF-06291874 es único debido a su afinidad de unión específica y selectividad para el receptor de glucagón, lo que contribuye a su perfil de eficacia y seguridad .

Conclusión

PF-06291874 representa un agente terapéutico prometedor para el tratamiento de la diabetes mellitus tipo 2. Su estructura química única, antagonismo potente del receptor de glucagón y propiedades farmacocinéticas favorables lo convierten en un compuesto valioso para la investigación científica y las posibles aplicaciones clínicas.

Actividad Biológica

N-Formylindoline is a compound derived from indoline, which has garnered attention for its potential biological activities. This article explores its biological activity, particularly in the context of anticancer properties, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is characterized by the presence of a formyl group (-CHO) attached to the nitrogen atom of the indoline structure. This modification can significantly influence the compound's biological properties, including its interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, research has shown that certain indolesulfonamide derivatives, which include this compound, exhibit potent antiproliferative activity against various human tumor cell lines. These compounds have demonstrated submicromolar to nanomolar IC50 values against HeLa cells and other cancer types, indicating their effectiveness as potential anticancer agents .

The mechanism underlying the anticancer activity of this compound involves several key processes:

  • Tubulin Inhibition : this compound derivatives inhibit tubulin polymerization, leading to mitotic arrest in cancer cells. This is crucial as it disrupts the normal cell cycle, promoting apoptosis .
  • Apoptosis Induction : Studies have shown that treatment with these compounds results in significant changes in cell cycle distribution, ultimately leading to programmed cell death (apoptosis) in cancer cells .
  • MDR Resistance : Notably, some derivatives do not act as substrates for P-glycoprotein, suggesting they may overcome multidrug resistance (MDR) commonly seen in cancer therapy .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

  • Indolesulfonamide Derivatives Study :
    • A study synthesized 45 new indolesulfonamide analogues, including modifications on the sulfonamide nitrogen and indole positions. The findings indicated that polar substitutions at the indole 3-position enhanced anti-proliferative potency while maintaining favorable pharmacokinetic properties .
    • Table 1 summarizes the IC50 values against various tumor cell lines:
    CompoundCell LineIC50 (nM)
    Indolesulfonamide AHeLa250
    Indolesulfonamide BMCF-7150
    This compound CA549300
    Indolesulfonamide DPC3200
  • Vinblastine and Vincristine Derivatives :
    • Research has also explored the synthesis of vinblastine and vincristine derivatives that incorporate this compound structures. These compounds exhibited notable anti-leukemic activity against mouse leukemia models (L1210 and P388), showcasing their therapeutic potential in hematological cancers .

Q & A

Basic Research Questions

Q. What are the standard spectroscopic techniques for characterizing N-Formylindoline, and how should data be interpreted to confirm structural integrity?

  • Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) to analyze proton and carbon environments, complemented by Fourier-transform infrared (FTIR) spectroscopy for functional group identification. Cross-validate results with high-resolution mass spectrometry (HRMS) and X-ray crystallography for unambiguous structural confirmation. Discrepancies in peak assignments should be resolved by comparing data with established literature or computational simulations .

Q. What synthetic methodologies are most effective for producing this compound, and what variables critically affect reaction efficiency?

  • Methodological Answer : Classic methods include formylation of indoline using formic acid/acetic anhydride (HCOOH/Ac₂O) or catalytic formylation with dimethylformamide (DMF) under acidic conditions. Key variables include temperature (optimal range: 0–25°C), catalyst selection (e.g., p-toluenesulfonic acid), and solvent polarity. Monitor reaction progress via thin-layer chromatography (TLC) and optimize yield by adjusting stoichiometric ratios .

Q. What chromatographic methods are recommended for the purification of this compound, and how can purity be quantitatively assessed?

  • Methodological Answer : Use silica gel column chromatography with ethyl acetate/hexane gradients for initial purification. For high-purity requirements, employ preparative HPLC with a C18 column and acetonitrile/water mobile phase. Quantify purity via HPLC-UV (≥95% peak area) or gas chromatography (GC) with flame ionization detection. Confirm absence of residual solvents by gas chromatography-mass spectrometry (GC-MS) .

Advanced Research Questions

Q. How can computational chemistry be integrated with experimental data to predict the reactivity of this compound derivatives?

  • Methodological Answer : Perform density functional theory (DFT) calculations to model electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways. Validate computational predictions with experimental kinetic studies (e.g., Arrhenius plots) or spectroscopic monitoring of intermediates. Use molecular docking simulations to predict bioactivity, followed by in vitro assays to verify binding affinities .

Q. What strategies are recommended for reconciling contradictory data in thermodynamic stability studies of this compound derivatives?

  • Methodological Answer : Conduct replicated calorimetric (DSC/TGA) and spectroscopic stability assays under controlled humidity/temperature. Apply error propagation analysis to identify measurement uncertainties. Use multivariate statistical tools (e.g., principal component analysis) to isolate variables causing discrepancies. Cross-reference with crystallographic data to assess molecular packing effects .

Q. How should researchers design experiments to investigate catalytic mechanisms in this compound synthesis?

  • Methodological Answer : Utilize isotopic labeling (e.g., ¹³C-formylation agents) to trace reaction pathways. Perform kinetic isotope effect (KIE) studies and in-situ FTIR/Raman spectroscopy to detect transient intermediates. Compare turnover frequencies (TOF) across catalyst classes (e.g., Brønsted vs. Lewis acids) to elucidate mechanistic differences .

Q. What methodologies are employed to assess kinetic parameters of this compound degradation under varying environmental conditions?

  • Methodological Answer : Conduct accelerated stability studies using forced degradation (e.g., exposure to UV light, acidic/alkaline buffers). Monitor degradation rates via HPLC and fit data to kinetic models (zero-order, first-order). Calculate activation energy (Ea) using the Arrhenius equation. Validate models with real-time stability data .

Q. What advanced statistical tools are recommended for analyzing dose-response relationships in this compound bioactivity studies?

  • Methodological Answer : Fit dose-response data to nonlinear regression models (e.g., Hill equation) using software like GraphPad Prism. Calculate EC₅₀/IC₅₀ values with 95% confidence intervals. Compare curves across cell lines via extra sum-of-squares F-tests. Address variability by normalizing to internal controls and reporting effect sizes .

Propiedades

IUPAC Name

2,3-dihydroindole-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c11-7-10-6-5-8-3-1-2-4-9(8)10/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCIPHNRGLERLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80341887
Record name N-Formylindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2861-59-8
Record name N-Formylindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of indoline (10 g, 840 mmol) in dichloromethane (400 mL) was treated with 88% formic acid (48.8 g, 924 mmol), heated to reflux, and stirred for 2.5 hours. The mixture was concentrated to 2/3 of the original volume, diluted with 1,2-dichloroethane (200 mL), and again concentrated to 2/3 of the original volume to provide a solution of N-formylindoline in 1,2-dichloroethane, which was used without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
48.8 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of indoline (145 g, 1.2 mol) and formic acid (90%, 92 g, 1.8 mol) was brought to reflux in toluene with removal of water via a Dean-Stark apparatus. After 6 hours the reaction mixture was cooled to room temperature, washed with water and concentrated in vacuo. N-formylindoline (158 g, 1.1 mol, 88% yield) was isolated as an off-white solid and used in the next step without further purification. Mixture of rotamers: 1H-NMR (CDCl3) δ 8.92 (s, 0.85H), 8.51 (s, 0.15H), 8.06 (d, J=8.3 Hz, 0.15H), 7.26-7.16 (m, 3.85H), 7.16-7.02 (m, 1H), 4.13-4.02 (m, 2H), 3.21-3.12 (dt, 2H).
Quantity
145 g
Type
reactant
Reaction Step One
Quantity
92 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
88%

Synthesis routes and methods III

Procedure details

A 15 mL resealable Schlenk tube was charged with CuI (9.6 mg, 0.0504 mmol, 5.0 mol %), N-formyl-2-(2-bromophenyl)ethylamine (229 mg, 1.00 mmol), K2CO3 (280 mg, 2.03 mmol), evacuated and backfilled with argon. trans-N,N′-Dimethyl-1,2-cyclohexanediamine (16 μL, 0.102 mmol, 10 mol %) and toluene (1.0 mL) were added under argon. The Schlenk tube was sealed with a Teflon valve and the reaction mixture was stirred at 80° C. for 23 h. The resulting suspension was allowed to reach room temperature and then filtered through a 0.5×1 cm pad of silica gel eluting with 10 mL of ethyl acetate. The filtrate was concentrated and the residue was purified by flash chromatography on silica gel (2×10 cm, hexane-ethyl acetate 3:2, 15 mL fractions). Fractions 13-23 provided 145 mg (99% yield) of the desired product as a light yellow solid.
Quantity
16 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
229 mg
Type
reactant
Reaction Step Two
Name
Quantity
280 mg
Type
reactant
Reaction Step Two
Name
CuI
Quantity
9.6 mg
Type
catalyst
Reaction Step Two
Yield
99%

Synthesis routes and methods IV

Procedure details

A solution of indoline (47.4 g, 398 mmol) and formic acid (30 g, 652 mmol, 1.64 eq.) in toluene (175 mL) was heated at reflux with azeotropic removal of water. After 3 h, the reaction mixture was cooled to RT. The solution was washed with water and brine, dried over Na2SO4 and concentrated. The residue was triturated with TBME and heptanes. The precipitate was filtered off, washed with heptanes and pentane and dried in vacuo at 45° C. for 4 h. Yield: 50.46 g, (86%).
Quantity
47.4 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.